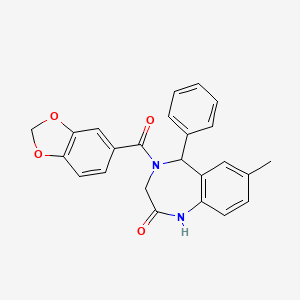[(2-propyl-1,3-thiazol-4-yl)methyl]amine CAS No. 1356747-65-3](/img/structure/B2590263.png)
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine is a chemical compound that has been synthesized for research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has potential applications in various fields of scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Wirkmechanismus
The mechanism of action of [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to protect neurons from oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. It has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, it has been shown to protect neurons from oxidative stress, which can prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have multiple potential applications in scientific research. However, there are also limitations to using this compound in lab experiments. It may have potential toxicity, and more research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine. One direction is to further investigate its potential as an anti-inflammatory agent and its effects on the immune system. Another direction is to explore its potential as an anti-cancer agent and its effects on different types of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Overall, [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine has potential applications in various fields of scientific research and warrants further investigation.
Synthesemethoden
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine can be synthesized using a multi-step process. The first step involves the synthesis of 2-propyl-1,3-thiazole-4-carboxylic acid by reacting 2-propylthiocarbamide with ethyl bromoacetate. The second step involves the synthesis of furan-2-carbaldehyde by reacting furan-2-carboxylic acid with thionyl chloride. The third step involves the synthesis of prop-2-yn-1-amine by reacting propargyl bromide with ammonia. The final step involves the coupling of the three compounds to form [(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-15-16-13(12-19-15)10-17(8-4-2)11-14-7-5-9-18-14/h2,5,7,9,12H,3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUMEFJVNAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CN(CC#C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2590180.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)
![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)
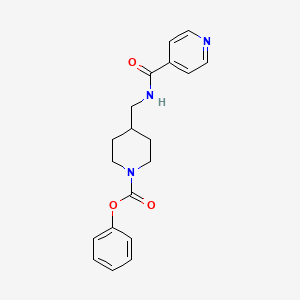
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)
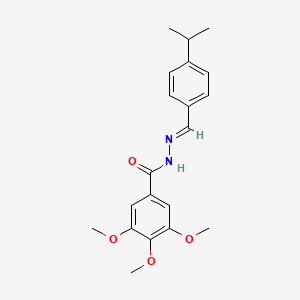
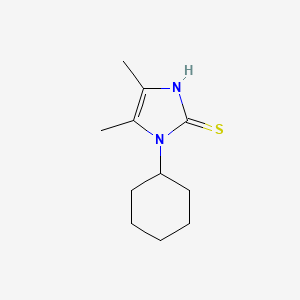
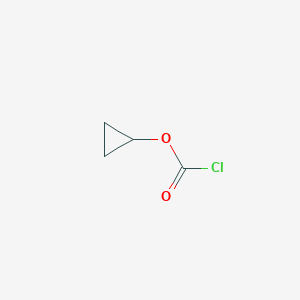
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
